molecular formula C13H15N3O B12902387 4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline CAS No. 603067-10-3

4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline

Cat. No.: B12902387
CAS No.: 603067-10-3
M. Wt: 229.28 g/mol
InChI Key: PYKAGPXDYIKQHM-UHFFFAOYSA-N
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Description

4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrrolo[3,2-d]isoxazole core fused with an aniline moiety, making it a versatile scaffold for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by intramolecular cyclization to form the pyrrolo[3,2-d]isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields and purity while minimizing costs and environmental impact.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline stands out due to its fused heterocyclic structure, which imparts unique electronic and steric properties. This makes it more versatile for various applications compared to its simpler analogs .

Properties

CAS No.

603067-10-3

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-(5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline

InChI

InChI=1S/C13H15N3O/c1-16(2)10-5-3-9(4-6-10)12-11-7-8-14-13(11)17-15-12/h3-6,14H,7-8H2,1-2H3

InChI Key

PYKAGPXDYIKQHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC3=C2CCN3

Origin of Product

United States

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